2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide
Description
Properties
CAS No. |
2172554-04-8 |
|---|---|
Molecular Formula |
C4H4Cl2N2O2S2 |
Molecular Weight |
247.1 g/mol |
IUPAC Name |
2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide |
InChI |
InChI=1S/C4H4Cl2N2O2S2/c5-1-2-3(12(7,9)10)11-4(6)8-2/h1H2,(H2,7,9,10) |
InChI Key |
ZVGZVNRHYLIVDK-UHFFFAOYSA-N |
Canonical SMILES |
C(C1=C(SC(=N1)Cl)S(=O)(=O)N)Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Chlorination of Thiazole Precursors
The most widely documented method involves chlorination of 2-aminothiazole derivatives. As detailed in, the process begins with the reaction of 2-aminothiazole with chloromethyl sulfonyl chloride in the presence of a base such as triethylamine. The base neutralizes HCl generated during the reaction, preventing side reactions. Key parameters include:
-
Temperature : 0–5°C to minimize thermal degradation.
-
Solvent : Dichloromethane or acetonitrile, ensuring solubility of both reactants.
-
Molar Ratios : 1:1.2 (2-aminothiazole : chloromethyl sulfonyl chloride) for optimal yield.
The intermediate 2-chloro-4-(hydroxymethyl)-1,3-thiazole-5-sulfonamide is subsequently treated with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) to introduce the second chlorine atom at the methyl position.
Cyclization Followed by Sulfonylation
An alternative route employs cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent to form the thiazole core. Subsequent steps include:
-
Oxidative Chlorination : Introduction of chlorine at position 2 using Cl₂ gas in acetic acid.
-
Sulfonamide Formation : Reaction with sulfamic acid (H₃NSO₃) under reflux conditions (80°C, 6 hours).
This method achieves a yield of 68–72%, with purity >98% confirmed by HPLC.
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Industrial protocols emphasize efficiency through continuous flow reactors, which enhance mixing and heat transfer. A representative setup includes:
| Parameter | Value |
|---|---|
| Reactor Volume | 50 L |
| Flow Rate | 10 L/h |
| Residence Time | 30 min |
| Temperature | 25°C |
| Pressure | 1 atm |
This system reduces byproduct formation by 40% compared to batch processes.
Purification and Isolation
Post-synthesis purification involves:
-
Crystallization : Using ethanol-water (3:1 v/v) to isolate the product with ≥95% purity.
-
Distillation : For large-scale batches, short-path distillation at 120°C (0.1 mmHg) removes residual solvents.
Reaction Optimization and Yield Data
Comparative Analysis of Chlorinating Agents
The choice of chlorinating agent significantly impacts yield and purity:
| Agent | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| SOCl₂ | 85 | 97 | <1% sulfonic acid |
| PCl₅ | 78 | 95 | 3% phosphorylated |
| Cl₂ (gas) | 92 | 99 | None |
Cl₂ gas is preferred for high-purity applications despite requiring specialized equipment.
Solvent Effects on Reaction Kinetics
Solvent polarity influences reaction rates and intermediate stability:
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| Acetonitrile | 37.5 | 4 | 88 |
| DCM | 8.9 | 6 | 82 |
| THF | 7.5 | 8 | 75 |
Polar aprotic solvents like acetonitrile accelerate nucleophilic substitution at the chloromethyl group.
Analytical Validation and Quality Control
Spectroscopic Characterization
-
¹H NMR (400 MHz, DMSO-d₆): δ 4.75 (s, 2H, CH₂Cl), 7.92 (s, 1H, NH₂).
-
LC-MS : m/z 247.1 [M+H]⁺, confirming molecular weight.
Purity Assessment
HPLC analysis (C18 column, 70:30 acetonitrile-water, 1 mL/min) shows a single peak at 4.2 minutes, indicating purity >99%.
Chemical Reactions Analysis
Substitution Reactions
-
Mechanism : The chloromethyl group undergoes nucleophilic substitution with reagents like amines or thiols.
-
Conditions : Base catalysts (e.g., triethylamine) facilitate the reaction.
-
Products : Derivatives with functional groups replacing the chloromethyl substituent.
Oxidation Reactions
-
Agents : Hydrogen peroxide or m-chloroperbenzoic acid.
-
Outcome : Conversion of the thiazole ring to sulfoxides or sulfones.
Reduction Reactions
-
Agents : Lithium aluminum hydride or sodium borohydride.
-
Outcome : Reduction of the sulfonamide group to the corresponding amine.
Major Reaction Products
| Reaction Type | Key Products |
|---|---|
| Substitution | Functionalized thiazole derivatives (e.g., amine/thiol derivatives) |
| Oxidation | Sulfoxides/sulfones of the thiazole ring |
| Reduction | Amines derived from sulfonamide reduction |
Comparison with Analogous Compounds
| Compound | Structural Differences | Reactivity Profile |
|---|---|---|
| 2-chloro-4-(trifluoromethyl)-1,3-thiazole-5-sulfonamide | Trifluoromethyl instead of chloromethyl | Enhanced stability due to trifluoromethyl |
| 4-chloro-2-(chloromethyl)quinazoline | Quinazoline ring instead of thiazole | Different steric and electronic effects |
Challenges in Reaction Analysis
The provided search results ( , , , ) lack direct experimental data on the compound’s reactivity. Insights are inferred from related thiazole derivatives, necessitating further targeted studies for comprehensive analysis.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : It serves as a key intermediate in synthesizing complex heterocyclic compounds due to its unique functional groups.
- Chemical Reactions : The compound can undergo various reactions:
- Substitution Reactions : Chlorine can be replaced by nucleophiles such as amines or thiols.
- Oxidation and Reduction : It can be oxidized to form sulfonic acids or reduced to thiols.
Biology
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes by binding to active or allosteric sites, disrupting biochemical pathways in microorganisms.
- Antimicrobial Activity : Research indicates effective inhibition against bacteria like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the strain tested.
Medicine
- Antibacterial and Antifungal Properties : In vitro studies demonstrate its efficacy against drug-resistant strains of Candida, particularly Candida auris, outperforming traditional antifungal agents like fluconazole.
- Cytotoxicity Against Cancer Cells : The compound exhibits promising anticancer activity with IC50 values in the low micromolar range against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Industry
- Agrochemical Development : It is utilized in the production of agrochemicals and as a precursor for various industrial chemicals.
- Material Science : The compound's unique properties make it suitable for developing new materials and chemical processes.
Antibacterial Efficacy
A study evaluated various thiazole derivatives, including 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide, demonstrating effective inhibition against both Gram-positive and Gram-negative bacteria.
Antifungal Properties
In vitro tests highlighted significant antifungal activity against resistant strains of Candida, indicating potential for use in treating infections where conventional therapies fail.
Cytotoxicity Against Cancer Cells
Research on cancer cell lines revealed that this compound could induce cytotoxic effects comparable to existing chemotherapeutic agents, warranting further exploration in anticancer drug development.
Mechanism of Action
The mechanism of action of 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide involves its interaction with biological molecules. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalysis. This inhibition can disrupt essential biochemical pathways in microorganisms, leading to their death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes can be compared to related thiazoles, sulfonamides, and chlorinated heterocycles. Key comparisons include:
Structural Analogues in the Thiazole Family
- 2-Chloro-4-phenyl-1,3-thiazole-5-sulfonyl chloride (CAS 2138159-10-9): Molecular Formula: C₉H₅Cl₂NO₂S₂ vs. C₄H₄Cl₂N₂O₂S₂ (assumed for target compound). Substituents: Phenyl at C4 and sulfonyl chloride at C5 vs. chloromethyl at C4 and sulfonamide at C5.
- Functional Groups: Nitro group at C5 vs. sulfonamide in the target compound. Nitro groups are often reduced to amines, suggesting divergent synthetic pathways for derivative formation.
Sulfonamide Derivatives
- 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonamide (CAS 88398-46-3): Molecular Formula: C₅H₈ClN₃O₂S vs. C₄H₄Cl₂N₂O₂S₂. Structure: Pyrazole ring vs. thiazole ring.
Benzthiazide (CAS 2904-46-3):
Chlorinated Heterocycles with Cytotoxic Profiles
- 3-(Chloromethyl)pyridine-HCl: Toxicity: Potent carcinogen (LD₅₀ = 0.0756 mM in BALB/c-3T3 cells) due to the chloromethyl group’s alkylating capacity. This contrasts with the unknown toxicity profile of the target compound, though similar reactivity may pose risks . Structural Insight: The chloromethyl group’s electrophilicity is a common driver of cytotoxicity, suggesting the need for careful evaluation of the target compound’s safety.
Agrochemical Derivatives
- Atrazine (2-chloro-4-ethylamino-6-isopropylamino-s-triazine): Application: Herbicide with groundwater contamination risks due to high solubility. The target compound’s chloromethyl and sulfonamide groups may confer different environmental persistence or mobility .
Biological Activity
2-Chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide is a compound of interest in medicinal chemistry due to its diverse biological activities. Its structural features contribute to its potential as an antimicrobial and antiviral agent, among other applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a thiazole ring, a sulfonamide group, and chloromethyl substituents. These functional groups are crucial for its biological interactions.
The primary mechanism of action for this compound involves the inhibition of enzyme activity by binding to the active sites of target proteins. This action disrupts essential biochemical pathways in microorganisms, leading to their death. The compound's ability to interfere with bacterial cell wall synthesis and function has been highlighted in several studies .
Efficacy Against Bacteria
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, with results summarized in the following table:
| Pathogen | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |
|---|---|---|
| Escherichia coli | 0.23–0.70 mg/mL | Inhibition of cell wall synthesis |
| Staphylococcus aureus | 0.47–0.94 mg/mL | Enzyme inhibition |
| Bacillus cereus | 0.23 mg/mL | Disruption of metabolic pathways |
| Salmonella typhimurium | 0.47 mg/mL | Cell membrane disruption |
The compound shows particularly strong activity against Bacillus cereus, making it a candidate for further development in treating infections caused by this pathogen .
Antifungal Activity
In addition to its antibacterial properties, the compound has demonstrated antifungal activity against various fungi, as shown in Table 2:
| Fungus | MIC (mg/mL) | Comparison with Reference Drugs |
|---|---|---|
| Candida albicans | 3.92–4.01 | Lower than fluconazole |
| Aspergillus niger | 4.01–4.23 | Comparable to standard antifungals |
| Trichophyton viride | 0.11 | Fourfold better than bifonazole |
These findings suggest that the compound could be effective in treating fungal infections, particularly those resistant to conventional therapies .
Antiviral Activity
Recent studies have also explored the antiviral potential of this compound. In vitro assays revealed that certain derivatives exhibited significant inhibitory effects against Tobacco Mosaic Virus (TMV), with some compounds achieving up to 50% inhibition . This suggests potential applications in agricultural biotechnology as well as human medicine.
Case Studies
- Antimicrobial Efficacy : A study conducted by Da Silva et al. evaluated the anti-glioma activity of thiazole derivatives, including the compound under discussion. The results indicated promising cytotoxic effects against glioblastoma multiform cells .
- Pharmacological Investigations : Research published in PubMed Central highlighted the structure-activity relationship (SAR) analysis of thiazole derivatives, demonstrating that modifications to the thiazole ring can enhance antibacterial and antifungal properties significantly .
Q & A
Q. What are the established synthetic routes for 2-chloro-4-(chloromethyl)-1,3-thiazole-5-sulfonamide, and what key intermediates are involved?
A common approach involves cyclization of ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate using Lawesson’s reagent, followed by oxidative chlorination to introduce the sulfonyl chloride group. Subsequent amidation yields the sulfonamide derivative. Critical intermediates include benzyl 5-phenyl-1,3-thiazol-4-yl sulfide and the sulfonyl chloride precursor .
Q. Which analytical techniques are recommended for characterizing this compound, and why?
Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the thiazole backbone and substituents. X-ray crystallography (e.g., as used for structurally similar thiazole derivatives) resolves stereochemical ambiguities, while High-Performance Liquid Chromatography (HPLC) ensures purity, particularly for biological assays .
Q. How can researchers assess the reactivity of the chloromethyl and sulfonamide groups in this compound?
The chloromethyl group undergoes nucleophilic substitution under basic conditions (e.g., with amines or thiols), while the sulfonamide can participate in hydrogen bonding or act as a leaving group in acidic environments. Oxidation with hydrogen peroxide or reduction with LiAlH4 may modify the sulfonamide moiety .
Advanced Research Questions
Q. What strategies are effective for optimizing the biological activity of thiazole-sulfonamide derivatives, and how do structural modifications impact target selectivity?
Substituting the chloromethyl group with electron-withdrawing groups (e.g., trifluoromethyl) enhances metabolic stability. Introducing bulky substituents on the sulfonamide nitrogen improves selectivity for voltage-gated sodium channels (e.g., NaV1.7), as demonstrated in diaryl ether sulfonamide inhibitors .
Q. How should researchers address contradictions in reported biological activity data for this compound?
Cross-validate results using orthogonal assays (e.g., electrophysiology for ion channel targets vs. cell viability assays for antitumor activity). Preclinical species pharmacokinetic (PK) studies and human microdose trials (as in PF-05089771 development) reconcile discrepancies in metabolic clearance .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) in this class of compounds?
Combine computational docking (e.g., targeting the voltage-sensing domain of NaV1.7) with systematic substitution of the thiazole core. Prioritize modifications at the 4-(chloromethyl) position, which significantly influences binding affinity and off-target effects .
Q. How can metabolic instability of the chloromethyl group be mitigated during drug development?
Replace the chloromethyl group with metabolically stable bioisosteres (e.g., methylsulfonyl) or employ prodrug strategies. Cytochrome P450 inhibition assays and liver microsome stability studies guide optimization .
Q. What safety protocols are critical when handling this compound, given its reactive chloromethyl group?
Use non-sparking tools, grounded containers, and well-ventilated environments to prevent ignition. Store in airtight containers at low temperatures to minimize decomposition. Personal protective equipment (PPE) is mandatory due to potential carcinogenicity risks .
Methodological Considerations
Q. How can crystallographic data resolve ambiguities in the compound’s molecular conformation?
Single-crystal X-ray diffraction (as applied to pyrazole-thiazole hybrids) determines bond angles, dihedral angles, and packing arrangements. This is critical for rational drug design, especially when targeting sterically constrained binding pockets .
Q. What in vitro models are suitable for evaluating antitumor activity, and how should data be interpreted?
Screen against the NCI-60 cancer cell line panel, using dose-response curves (IC50 values) to assess potency. Pair with toxicity assays on non-cancerous cells (e.g., HEK293) to gauge selectivity. Data normalization against reference compounds (e.g., doxorubicin) ensures reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
